molecular formula C14H15F2NO3 B7627759 4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid

4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid

Cat. No.: B7627759
M. Wt: 283.27 g/mol
InChI Key: JITOWRONCDATIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 and has been used clinically since 1978. Diflunisal is a salicylic acid derivative and is structurally similar to aspirin.

Mechanism of Action

4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid inhibits the activity of COX enzymes by binding irreversibly to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. This compound also inhibits the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, another type of inflammatory mediator.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces pain and inflammation by inhibiting the production of prostaglandins and leukotrienes. This compound also has antipyretic effects by inhibiting the production of prostaglandins in the hypothalamus, which is responsible for regulating body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid in lab experiments is that it is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This makes it useful for studying the role of COX enzymes in the inflammatory response. However, one limitation of using this compound is that it binds irreversibly to the active site of the COX enzyme, which can make it difficult to study the kinetics of the enzyme.

Future Directions

There are several future directions for the study of 4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid. One area of research is the development of more selective COX inhibitors that target only COX-2 enzymes, which are involved in the inflammatory response but not in the maintenance of normal physiological functions. Another area of research is the development of new drugs that target other inflammatory mediators, such as cytokines and chemokines. Additionally, there is ongoing research on the use of this compound in the treatment of other conditions, such as Alzheimer's disease and cancer.

Synthesis Methods

The synthesis of 4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid involves the reaction of 4-aminobenzoic acid with 4,4-difluorocyclohexanone. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethylformamide. The resulting product is then purified using recrystallization.

Scientific Research Applications

4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. This compound is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.

Properties

IUPAC Name

4-[(4,4-difluorocyclohexanecarbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO3/c15-14(16)7-5-9(6-8-14)12(18)17-11-3-1-10(2-4-11)13(19)20/h1-4,9H,5-8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITOWRONCDATIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC2=CC=C(C=C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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